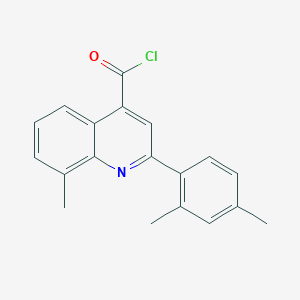

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Description

Basic Information and Nomenclature

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative characterized by a fused bicyclic aromatic system with specific substituents. Its systematic IUPAC name reflects the positions of functional groups on the quinoline core. Key identifiers include:

The compound belongs to the broader class of acyl chlorides, distinguished by its reactive carbonyl chloride group at the quinoline’s 4-position.

Molecular Properties

The compound’s reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution. Its aromatic quinoline core contributes to π-conjugation, influencing electronic properties.

Structural Features and Geometry

The structure comprises:

- Quinoline Core : A bicyclic system with a benzene ring fused to a pyridine ring, featuring nitrogen at position 1.

- Substituents :

- 8-Methyl Group : A methyl group at position 8 of the quinoline ring.

- 2-(2,4-Dimethylphenyl) Group : A phenyl ring with methyl groups at positions 2 and 4, attached to the quinoline’s position 2.

- 4-Carbonyl Chloride : A reactive acyl chloride group at position 4.

The planar geometry of the quinoline system is disrupted by steric interactions between the 8-methyl group and the 2-(2,4-dimethylphenyl) substituent, potentially inducing minor conformational strain.

X-ray Crystallography Studies

No direct X-ray crystallography data for this compound is publicly available. However, structural insights can be inferred from related quinoline derivatives:

- Planar Quinoline Core : Observed in analogous compounds, with dihedral angles of 5–10° between adjacent rings.

- Carbonyl Chloride Orientation : Typically positioned perpendicular to the quinoline plane to minimize steric hindrance.

For example, single-crystal X-ray studies of 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride reveal a planar quinoline core with distinct splitting patterns for aromatic protons.

Structural Comparison with Related Quinoline Derivatives

Key Differences :

- Substituent Positions : The 2-(2,4-dimethylphenyl) group in the target compound contrasts with the 2-(2,5-dimethylphenyl) or 2-(3,4-dimethylphenyl) groups in related derivatives, altering steric and electronic effects.

- Functional Group Reactivity : The carbonyl chloride group is more electrophilic than carboxylic acid or ester groups, enabling diverse nucleophilic substitutions.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-7-8-14(13(3)9-11)17-10-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFODTVUWTIDQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2,4-Dimethylphenyl)-8-methylquinoline

The quinoline core with the 2,4-dimethylphenyl substituent and 8-methyl group is typically synthesized via classical quinoline-forming reactions such as the Friedländer synthesis. This involves the condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone with a methylated aromatic ketone bearing the 2,4-dimethylphenyl group, under acidic or basic catalysis, resulting in cyclization to the quinoline scaffold.

Conversion to 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

The critical preparation step is the transformation of the quinoline-4-carboxylic acid (or quinoline-4-carbonyl precursor) into the carbonyl chloride derivative. This is achieved by reacting the acid or its precursor with thionyl chloride (SOCl₂) under reflux conditions in an inert solvent such as dichloromethane.

- Reaction conditions:

- Dissolve 2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid in dichloromethane.

- Add thionyl chloride dropwise to the stirred solution.

- Heat the reaction mixture to reflux (typically 40–70°C depending on solvent) for several hours (commonly 3–6 hours) until completion.

- Remove excess thionyl chloride and solvent under reduced pressure.

- Purify the product by recrystallization or chromatography to obtain pure this compound.

This method is widely reported and used both in laboratory-scale synthesis and industrial production, with continuous flow reactors sometimes employed for scale-up and improved efficiency.

Reaction Scheme Summary

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Friedländer synthesis to form 2-(2,4-dimethylphenyl)-8-methylquinoline | Acid or base catalysis, heat | Cyclization from aminobenzaldehyde and methylated ketone |

| 2 | Conversion of quinoline-4-carboxylic acid to acid chloride | Thionyl chloride, reflux in dichloromethane | Dropwise addition of SOCl₂, several hours reflux |

Industrial Considerations

- Industrial synthesis often mirrors the laboratory method but on a larger scale.

- Continuous flow reactors and automated systems improve reaction control, safety, and yield.

- Environmentally safer solvents and reagents are preferred to minimize waste and hazards.

- Purification typically involves recrystallization and chromatographic techniques to ensure high purity.

Additional Notes on Chemical Reactivity

- The carbonyl chloride group formed is highly reactive and can undergo substitution with nucleophiles (amines, alcohols, thiols) to form amides, esters, or thioesters.

- The methyl groups on the phenyl and quinoline rings can be selectively oxidized or modified in further synthetic steps if desired.

Data Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClNO |

| Molecular Weight | 309.8 g/mol |

| CAS Number | 1160254-15-8 |

| IUPAC Name | This compound |

| Typical Solvent for Chlorination | Dichloromethane |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Reaction Temperature | Reflux (~40–70 °C) |

| Reaction Time | 3–6 hours |

| Purification | Recrystallization, chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation Reactions: The methyl groups on the phenyl and quinoline rings can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Amides, esters, and thioesters.

Oxidation Reactions: Carboxylic acids and aldehydes.

Reduction Reactions: Alcohols and amines.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoline ring can interact with aromatic residues in receptor binding sites, affecting receptor function.

Comparison with Similar Compounds

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl Chloride (CAS: 1160254-19-2)

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl Chloride (CAS: 1160254-17-0)

- Structural Differences : Methyl groups are at the 3,4-positions on the phenyl ring.

- This compound is marketed as an intermediate for agrochemical research (e.g., fungicides) .

Analogous Compounds with Varied Substituents

2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl Chloride (CAS: 1160254-21-6)

- Structural Differences : Replaces the 2,4-dimethylphenyl group with a 4-ethylphenyl group.

- Its molecular weight (309.79 g/mol) is identical to the target compound, suggesting similar solubility profiles .

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid (CAS: 863180-69-2)

- Structural Differences: Chlorine atoms replace methyl groups on both the quinoline (C8) and phenyl (2,4-positions) rings; the C4 group is a carboxylic acid instead of carbonyl chloride.

- Implications : The electron-withdrawing chlorine atoms increase electrophilicity, while the carboxylic acid group enables hydrogen bonding. This compound’s higher molecular weight (352.60 g/mol) and polarity suggest distinct solubility and reactivity compared to the target compound .

Nucleophilic Substitution Reactions

- Target Compound: Reacts with amines (e.g., ethylenediamine) to form bis-quinoloyl derivatives, analogous to 2-phenylquinoline-4-carbonyl chloride derivatives, which yield high-melting-point products (e.g., >300°C for ethylenediamine adducts) .

- Comparative Example: 2-Phenylquinoline-4-carbonyl chloride forms carbamides (m.p. 232°C) and amides (m.p. 165°C) under similar conditions, suggesting that methyl substituents in the target compound may lower melting points due to reduced crystallinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound (CAS) | Molecular Weight | Substituents (Phenyl/Quinoline) | Key Reactivity Notes |

|---|---|---|---|

| 1160254-15-8 (Target) | 309.79 | 2,4-Dimethylphenyl, 8-methyl | High acyl chloride reactivity |

| 1160254-19-2 (2,5-Dimethylphenyl) | 309.79 | 2,5-Dimethylphenyl, 8-methyl | Reduced steric hindrance |

| 1160254-17-0 (3,4-Dimethylphenyl) | 309.79 | 3,4-Dimethylphenyl, 8-methyl | Enhanced electron density |

| 863180-69-2 (8-Chloro-dichlorophenyl) | 352.60 | 2,4-Dichlorophenyl, 8-chloro | High electrophilicity |

Biological Activity

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline core, which is known for its diverse biological activities. The presence of the carbonyl chloride functional group allows it to act as an acylating agent, enhancing its reactivity in various biochemical contexts.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the quinoline ring can engage with aromatic residues in receptor binding sites, influencing receptor function and signaling pathways.

Antimicrobial and Anticancer Properties

Compounds similar to this compound have been evaluated for antimicrobial and anticancer activities. For example, derivatives have shown promising results against various bacterial strains and cancer cell lines. The unique arrangement of functional groups in these compounds may contribute to their ability to inhibit specific enzymes or modulate cellular signaling pathways .

Comparative Studies

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Quinoline core with carbonyl chloride | TBD | Potential AChE inhibitor |

| 8-Methylquinoline-4-carbonyl chloride | Lacks 2,4-dimethylphenyl group | TBD | Moderate antimicrobial activity |

| 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | Different dimethyl substitution | TBD | Anticancer properties |

Case Studies

- Neuroprotective Potential : A study on related quinoline derivatives demonstrated their ability to inhibit AChE effectively while showing low cytotoxicity in neuronal cell lines. The findings suggest that these compounds could be developed into neuroprotective agents against cognitive decline associated with Alzheimer’s disease .

- Anticancer Activity : Another investigation focused on the anticancer potential of quinoline derivatives revealed that certain modifications led to enhanced cytotoxic effects against breast cancer cell lines. The study emphasized the importance of structural variations in determining biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, and how can experimental parameters be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route starting with the formation of the quinoline core. A common approach involves:

Friedel-Crafts acylation : Introducing the 2,4-dimethylphenyl group to a pre-functionalized quinoline intermediate.

Chlorination : Reacting the carboxylic acid precursor (e.g., 2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side reactions.

- Purify the final product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from dichloromethane/hexane mixtures).

- Optimize temperature (typically 0–60°C) and solvent (e.g., dichloromethane, toluene) to balance reactivity and stability of the acyl chloride .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing with structurally similar quinoline derivatives. The 8-methyl group typically appears as a singlet near δ 2.6–2.8 ppm, while the 2,4-dimethylphenyl substituent shows aromatic protons as multiplets (δ 6.8–7.4 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 338.1 for C₂₀H₁₇ClNO).

- FT-IR : Identify the carbonyl chloride stretch (C=O) near 1750–1800 cm⁻¹.

- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and steric effects from the 2,4-dimethylphenyl group, as demonstrated in related quinoline structures .

Q. What are the stability considerations for handling and storing this acyl chloride?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DCM) during reactions.

- Thermal Stability : Avoid prolonged exposure to temperatures >40°C to prevent decomposition.

- Analytical Monitoring : Regularly assess purity via NMR or HPLC, especially after long-term storage. Contaminants like hydrolyzed carboxylic acid can be detected as a low-Rf spot on TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Run side-by-side NMR and HRMS analyses to identify impurities (e.g., residual solvents, regioisomers).

- Advanced NMR Techniques : Use 2D-COSY or NOESY to confirm proton-proton correlations, especially for distinguishing between 2,4-dimethylphenyl and other substitution patterns.

- X-ray Validation : For unresolved discrepancies, crystallize the compound and compare unit cell parameters with literature data (e.g., R factor <0.05 indicates high confidence) .

Q. What strategies optimize the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric Effects : The 2,4-dimethylphenyl group may hinder nucleophilic attack. Use bulky nucleophiles (e.g., tert-butanol) with catalytic DMAP to enhance reactivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates.

- Temperature Control : Conduct reactions at 0–25°C to balance reactivity and byproduct formation.

- In Situ Derivatization : Convert the acyl chloride to a more stable active ester (e.g., NHS ester) for prolonged shelf life .

Q. How can crystallographic studies elucidate the compound’s solid-state structure and reactivity?

- Methodological Answer :

- Crystallization : Use slow evaporation from a DCM/hexane mixture.

- Data Collection : Resolve the dihedral angles between the quinoline core and substituents to assess conjugation effects.

- Analysis : Compare bond lengths (e.g., C-Cl vs. C=O) with computational models (DFT) to predict sites of electrophilic reactivity. Prior studies on similar quinolines show mean C-C bond lengths of 1.46 Å and R factors <0.07 for reliable structural assignments .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 8-methyl with trifluoromethyl or varying the aryl group).

- Biological Assays : Test inhibitory activity against targets like cytochrome bc₁ (Complex III), as seen in structurally related quinoline inhibitors .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on steric and electronic effects of the 2,4-dimethylphenyl group.

- Data Correlation : Plot IC₅₀ values against substituent Hammett constants (σ) to quantify electronic contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.